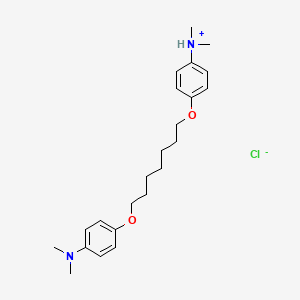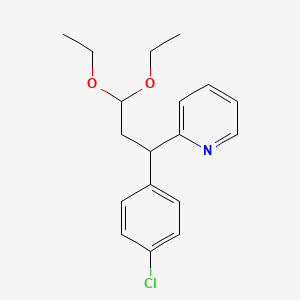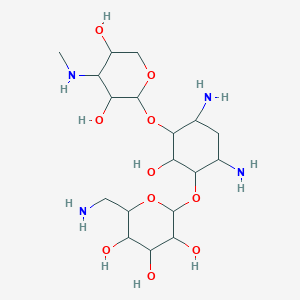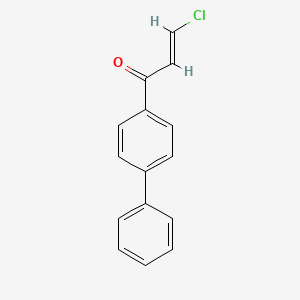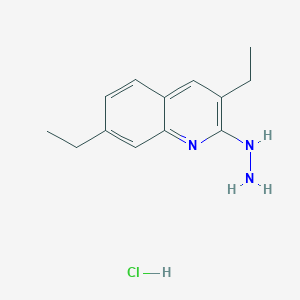![molecular formula C47H44BNO B13755621 N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound consists of a benzoylbenzyl group, a benzyl group, and a dimethyl ammonium group, all bonded to a tetraphenylborate anion. Its structure imparts distinct characteristics that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of benzyl chloride with N,N-dimethylbenzylamine to form N-benzyl-N,N-dimethylbenzylamine. This intermediate is then reacted with 4-benzoylbenzyl chloride in the presence of a base to yield N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium chloride. Finally, the chloride salt is treated with sodium tetraphenylborate to obtain the desired tetraphenylborate compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form corresponding carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Complex Formation: The ammonium group can form complexes with various metal ions, enhancing its solubility and reactivity in different solvents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium tetraphenylborate, benzyl chloride, and various bases such as sodium hydroxide or potassium carbonate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like acetonitrile or dichloromethane.
Major Products
Major products formed from these reactions include substituted ammonium salts, oxidized or reduced benzoyl derivatives, and metal complexes with enhanced solubility and stability.
Aplicaciones Científicas De Investigación
N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in nucleophilic substitution and complex formation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate involves its interaction with molecular targets through its ammonium and benzoyl groups. The compound can form stable complexes with metal ions and biomolecules, influencing various biochemical pathways. Its ability to undergo nucleophilic substitution and complex formation reactions allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[isobutyroyl]ethyl) ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
Uniqueness
Compared to similar compounds, N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate is unique due to its specific combination of benzoyl, benzyl, and dimethyl ammonium groups. This unique structure imparts distinct chemical properties, such as enhanced solubility, stability, and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C47H44BNO |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
(4-benzoylphenyl)methyl-benzyl-dimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C23H24NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-24(2,17-19-9-5-3-6-10-19)18-20-13-15-22(16-14-20)23(25)21-11-7-4-8-12-21/h1-20H;3-16H,17-18H2,1-2H3/q-1;+1 |
Clave InChI |
HRJFGFDKAPXEIR-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
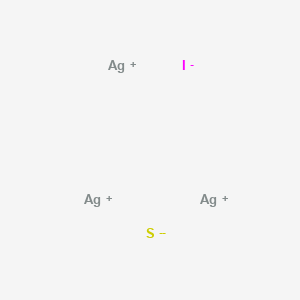
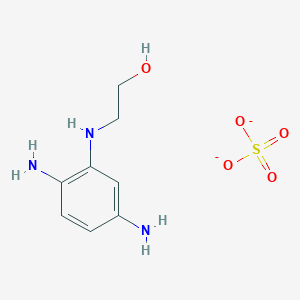
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
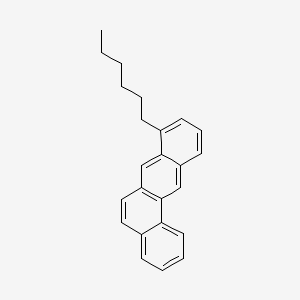
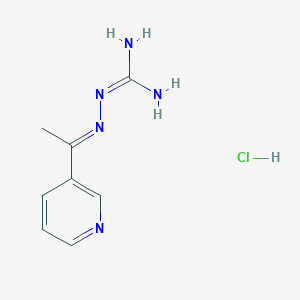
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
